

# Performance of Beta-Lactose Grades in Dry Powder Inhalers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate carrier is a critical determinant of the performance of a Dry Powder Inhaler (DPI). Lactose, available in various grades, remains the most widely used excipient due to its safety, stability, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1] This guide provides an objective comparison of the performance of different grades of lactose in DPIs, with a focus on **beta-lactose** where data is available. The information is supported by experimental data to aid in the selection of the optimal carrier for your DPI formulation. While  $\alpha$ -lactose monohydrate is the most commonly studied form, this guide incorporates available data on **beta-lactose** and highlights key performance-related physical properties applicable to all lactose carriers.

### **Comparative Performance Data**

The in vitro aerosolization performance of a DPI is primarily evaluated by its Fine Particle Fraction (FPF), which is the mass fraction of the emitted dose with an aerodynamic diameter typically less than 5  $\mu$ m, making it suitable for lung deposition.[1][2] The following tables summarize experimental data from various studies, comparing the performance of different lactose grades.

Table 1: Performance of Granulated Lactose Carriers with Salbutamol Sulfate



| Lactose Grade<br>(Average Size) | Emitted<br>Fraction (EF)<br>(%) | Fine Particle<br>Fraction (FPF)<br>(%) | Mass Median<br>Aerodynamic<br>Diameter<br>(MMAD) (µm) | Geometric<br>Standard<br>Deviation<br>(GSD) |
|---------------------------------|---------------------------------|----------------------------------------|-------------------------------------------------------|---------------------------------------------|
| GL 212–250 μm                   | 85.2 ± 3.1                      | 25.1 ± 2.5                             | 4.8 ± 0.3                                             | 2.1 ± 0.1                                   |
| GL 250–300 μm                   | 83.7 ± 2.8                      | 23.9 ± 2.1                             | 4.9 ± 0.2                                             | 2.2 ± 0.1                                   |
| GL 300–425 μm                   | 80.1 ± 4.2                      | 22.5 ± 1.9                             | 5.1 ± 0.3                                             | 2.3 ± 0.1                                   |
| GL 425–600 μm                   | 67.0 ± 5.5                      | 20.8 ± 2.8                             | 5.3 ± 0.4                                             | 2.4 ± 0.2                                   |
| GL 600–850 μm                   | 64.3 ± 4.9                      | 21.5 ± 3.1                             | 5.2 ± 0.3                                             | 2.3 ± 0.1                                   |
| GL 850–1000 μm                  | 62.5 ± 6.3                      | 23.2 ± 3.5                             | 5.0 ± 0.4                                             | 2.2 ± 0.2                                   |

Data adapted from a study evaluating granulated lactose carriers in an Aerolizer® inhaler at 60 L/min.[2]

Table 2: Influence of InhaLac® Lactose Grade on the FPF of Salbutamol Sulfate and Budesonide

| Lactose<br>Grade | Median<br>Particle<br>Size (x50)<br>(μm) | FPF (%) with Salbutamol Sulfate (Reservoir Device) | FPF (%) with Budesonide (Reservoir Device) | FPF (%) with Salbutamol Sulfate (Capsule Device) | FPF (%) with Budesonide (Capsule Device) |
|------------------|------------------------------------------|----------------------------------------------------|--------------------------------------------|--------------------------------------------------|------------------------------------------|
| InhaLac®<br>250  | 51.7 ± 0.7                               | 44                                                 | 17                                         | 22                                               | 11                                       |
| InhaLac®<br>230  | 87.4 ± 0.2                               | 28                                                 | 22                                         | 24                                               | 16                                       |
| InhaLac®<br>120  | 131.8 ± 1.3                              | 17                                                 | 22                                         | 28                                               | 17                                       |



Data adapted from a study comparing three different grades of InhaLac® with two model APIs and two different DPI devices.[3]

Table 3: Physical Properties of Different Lactose Grades

| Lactose<br>Grade   | True<br>Density<br>(g/cm³) | Bulk<br>Density<br>(g/mL) | Tapped<br>Density<br>(g/mL) | Carr's Index<br>(%) | Angle of<br>Repose (°) |
|--------------------|----------------------------|---------------------------|-----------------------------|---------------------|------------------------|
| Pharmatose<br>100M | 1.546                      | 0.71 (0.02)               | 0.94 (0.99)                 | 23.82 (1.81)        | 37.2 (1.5)             |
| GL 212–250<br>μm   | 1.544                      | 0.68 (0.01)               | 0.82 (0.01)                 | 16.66 (1.78)        | 31.1 (3.0)             |
| GL 250–300<br>μm   | 1.544                      | 0.61 (0.01)               | 0.71 (0.01)                 | 14.12 (1.76)        | 30.2 (1.5)             |
| GL 300–425<br>μm   | 1.542                      | 0.56 (0.00)               | 0.65 (0.00)                 | 14.23 (1.02)        | 32.0 (1.5)             |
| GL 425–600<br>μm   | 1.546                      | 0.48 ± 0.00               | 0.58 ± 0.00                 | 15.97 ± 0.11        | 30.0 ± 0.7             |
| GL 600–850<br>μm   | 1.547                      | 0.45 ± 0.00               | 0.53 ± 0.03                 | 14.95 ± 3.57        | 29.4 ± 0.0             |
| GL 850–1000<br>μm  | 1.544                      | 0.44 ± 0.01               | 0.48 ± 0.01                 | 9.50 ± 3.03         | 27.3 ± 1.8             |

Data adapted from a study on granulated lactose, showing the impact of particle size on powder flow properties.[2]

## **Experimental Protocols**

The assessment of DPI performance relies on standardized in vitro testing methodologies to determine the aerodynamic particle size distribution (APSD) of the emitted drug. The most common apparatuses used are the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI).[4][5][6][7]



#### **General Protocol for Cascade Impaction**

- Apparatus Setup: The cascade impactor (ACI or NGI) is assembled, and the collection surfaces (plates or cups) are coated with a solution (e.g., silicon oil in hexane) to prevent particle bounce.[2][8]
- Inhaler Loading: The DPI device is loaded with a capsule or blister containing the powder formulation.
- Aerosolization: A vacuum pump is connected to the outlet of the impactor, and a specific airflow rate (e.g., 60 L/min) is drawn through the inhaler for a set duration, causing the powder to be emitted and drawn into the impactor.[2][8]
- Particle Size Fractionation: Within the impactor, particles are separated into different size fractions based on their inertia. Larger particles impact on the earlier stages, while smaller particles are carried to the later stages.[5]
- Drug Recovery and Quantification: The drug deposited on each stage of the impactor, the
  inhaler, and other parts of the apparatus is washed with a suitable solvent. The amount of
  drug in each fraction is then quantified using a validated analytical method, such as UV-Vis
  spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][3]
- Data Analysis: The mass of the drug on each stage is used to calculate key performance indicators, including:
  - Emitted Dose (ED): The total mass of the drug that exits the inhaler.
  - Fine Particle Dose (FPD): The total mass of the drug with an aerodynamic diameter less than a certain cutoff (typically 5 μm).
  - Fine Particle Fraction (FPF): The ratio of the FPD to the ED, expressed as a percentage.
     [3]
  - Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is larger and 50% is smaller.



 Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.

# Visualizing Experimental Workflows and Relationships

To better understand the processes and factors influencing DPI performance, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Experimental workflow for assessing the performance of a DPI formulation.





Click to download full resolution via product page

Caption: Relationship between lactose properties and DPI performance metrics.

### **Discussion and Conclusion**

The experimental data consistently demonstrates that the physicochemical properties of the lactose carrier significantly influence the performance of DPI formulations.



- Particle Size: The particle size of the lactose carrier is a critical factor. While it was
  traditionally believed that smaller carrier particles lead to better aerosolization, recent studies
  show that larger lactose carriers can also enhance DPI performance, potentially by shifting
  the drug detachment mechanism from turbulence to impaction forces.[2] However, for some
  formulations, finer carrier materials with a higher amount of intrinsic fines have been shown
  to achieve a higher FPF.[3]
- Presence of Fines: The inclusion of fine lactose particles (typically <10 μm) in the formulation has been widely reported to improve DPI performance.[9][10][11] These fines can occupy high-energy sites on the coarse carrier particles, leading to weaker drug-carrier interactions and easier drug detachment during inhalation.[12]
- Surface Characteristics: The shape and surface roughness of lactose particles also play a
  crucial role.[1][13] Increased surface roughness can, in some cases, lead to a higher FPF by
  reducing the contact area between the drug and the carrier, thus facilitating easier
  detachment.[13]
- Flowability: Good powder flow is essential for accurate and consistent dosing. As shown in Table 3, larger lactose granules tend to exhibit better flow properties (lower Carr's Index and Angle of Repose).[2]

In conclusion, the selection of the optimal lactose grade for a DPI formulation is a multifaceted process that requires careful consideration of the API's properties, the inhaler device, and the desired aerosol performance. While this guide provides a comparative overview, formulation-specific experimental studies are crucial for identifying the most suitable **beta-lactose** grade for a given application. The data presented, though predominantly on  $\alpha$ -lactose monohydrate, offers valuable insights into the key parameters to consider when working with any lactose carrier.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Lactose Engineering for Better Performance in Dry Powder Inhalers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhalationmag.com [inhalationmag.com]
- 4. Cascade impactor analysis [bio-protocol.org]
- 5. inhalationmag.com [inhalationmag.com]
- 6. Next Generation Impactor NGI [tsi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Sampling Volume on Dry Powder Inhaler (DPI)-Emitted Aerosol Aerodynamic Particle Size Distributions (APSDs) Measured by the Next-Generation Pharmaceutical Impactor (NGI) and the Andersen Eight-Stage Cascade Impactor (ACI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations PMC [pmc.ncbi.nlm.nih.gov]
- 11. ddl-conference.com [ddl-conference.com]
- 12. dfepharma.com [dfepharma.com]
- 13. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Performance of Beta-Lactose Grades in Dry Powder Inhalers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674315#assessing-the-performance-of-different-grades-of-beta-lactose-in-dpis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com